molecular formula C21H28O4 B1250426 15,16-dihydroswartziarboreol C

15,16-dihydroswartziarboreol C

Cat. No.: B1250426
M. Wt: 344.4 g/mol
InChI Key: QAIIXQJPXUSTBS-QKKBWIMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15,16-Dihydroswartziarboreol C is a diterpenoid compound isolated from Swartzia simplex (Leguminosae) using HPLC and MPLC techniques . It belongs to the swartziarboreol family, characterized by a cassane-type diterpene skeleton. The compound features a 15,16-dihydro modification, which reduces the double bond between these positions compared to its parent compound, swartziarboreol C. This structural alteration impacts its physicochemical properties and bioactivity. Notably, 15,16-dihydroswartziarboreol C was identified alongside other diterpenes, including swartziarboreols A, B, C, and E, as well as novel derivatives, during antifungal activity-guided isolation .

Properties

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

(6aS,10aS)-11-hydroxy-12-methoxy-7,7,10a-trimethyl-1,2,5,6,6a,8,9,10-octahydronaphtho[1,2-h]isochromen-4-one

InChI

InChI=1S/C21H28O4/c1-20(2)9-5-10-21(3)14(20)7-6-12-15-13(8-11-25-19(15)23)18(24-4)17(22)16(12)21/h14,22H,5-11H2,1-4H3/t14-,21-/m0/s1

InChI Key

QAIIXQJPXUSTBS-QKKBWIMNSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC3=C4C(=C(C(=C23)O)OC)CCOC4=O)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3=C4C(=C(C(=C32)O)OC)CCOC4=O)C)C

Synonyms

15,16-dihydroswartziarboreol C

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Differences

The table below summarizes key structural and functional distinctions between 15,16-dihydroswartziarboreol C and related compounds:

Compound Source Structural Features Key Modifications
15,16-Dihydroswartziarboreol C Swartzia simplex Cassane-type diterpene with 15,16-dihydro modification Hydrogenation at C15–C16 double bond
Swartziarboreol C Swartzia simplex Cassane-type diterpene with unsaturated C15–C16 bond Parent compound lacking hydrogenation
15,16-Dihydrosimplexin (DHS) Excoecaria oppositifolia Daphnane-type diterpene with 15,16-dihydro and saturated 9,13,14-orthoester groups Hydrogenation of O1 precursor
Excoecaria Factor O1 Excoecaria oppositifolia Daphnane-type diterpene with 2,4,6-unsaturated 9,13,14-orthoester Precursor to DHS via catalytic hydrogenation
Trijuganone C Salvia trijuga Abietane-type diterpene with 15,16-dihydro modification Structurally distinct framework

Notes:

  • Swartziarboreols: The swartziarboreol family shares a cassane skeleton but differs in oxidation states and substituents.
  • Daphnane Derivatives : DHS and Excoecaria Factor O1 belong to the daphnane class, which includes tumor-promoting phorbol esters. DHS is synthesized via selective hydrogenation of O1’s unsaturated orthoester groups and 15,16 double bond .

Bioactivity Profiles

Compound Antifungal Activity Skin Irritation (Relative to SIM) Tumor-Promoting Activity
15,16-Dihydroswartziarboreol C Moderate (isolated via antifungal assay) Not reported Not studied
Swartziarboreol C High (primary antifungal agent) Not reported Not studied
15,16-Dihydrosimplexin (DHS) Low ~10% of SIM’s activity Comparable to SIM, TPA
Excoecaria Factor O1 Not reported High (similar to Daphnetoxin) High
Trijuganone C Not reported Not reported Not reported

Key Findings :

  • Antifungal Activity : 15,16-Dihydroswartziarboreol C exhibits moderate antifungal activity, but swartziarboreol C (unsaturated analog) is more potent, suggesting that the C15–C16 double bond may enhance bioactivity in this structural class .
  • DHS vs. SIM: DHS retains tumor-promoting activity comparable to simplexin (SIM) and TPA (12-O-tetradecanoylphorbol-13-acetate) but shows reduced skin irritation, making it a safer alternative for toxicokinetic studies .
  • Excoecaria Factor O1 : The unsaturated precursor to DHS shares high irritancy with daphnetoxin, highlighting the role of orthoester unsaturation in bioactivity .

Q & A

Q. What experimental designs are suitable for probing the pharmacokinetic-pharmacodynamic (PK-PD) relationships of 15,16-dihydroswartziarboreol C?

  • Methodological Answer : Use a crossover design in animal models, with serial blood/tissue sampling. Model PK parameters (AUC, Cmax) via non-compartmental analysis (NCA) and link to PD endpoints (e.g., biomarker levels) using Hill equations. Validate with physiologically based pharmacokinetic (PBPK) simulations .

Data Analysis and Reproducibility

Q. What statistical methods are critical for analyzing dose-dependent cytotoxicity data for 15,16-dihydroswartziarboreol C?

  • Methodological Answer : Fit sigmoidal curves (logistic regression) to calculate IC50 values. Use bootstrapping to estimate confidence intervals and apply multiple-testing corrections (e.g., Benjamini-Hochberg) for high-throughput screens. Share raw data in repositories like Zenodo to enhance reproducibility .

Q. How can researchers ensure the reproducibility of spectroscopic data for 15,16-dihydroswartziarboreol C across laboratories?

  • Methodological Answer : Adopt standardized NMR acquisition parameters (e.g., pulse sequences, relaxation delays) and report chemical shifts relative to universal references. Participate in inter-laboratory round-robin trials and deposit spectra in public databases (e.g., NMReDATA) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15,16-dihydroswartziarboreol C
Reactant of Route 2
15,16-dihydroswartziarboreol C

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